2-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid is C10H8ClFO2 . The structure includes a cyclopropane ring attached to a carboxylic acid group and a phenyl ring, which has chlorine and fluorine substituents .Physical and Chemical Properties Analysis
The molecular weight of this compound is 214.62 . Unfortunately, the retrieved data does not provide more detailed physical and chemical properties.Scientific Research Applications
Alzheimer's Disease Research :
- Imbimbo et al. (2009) investigated a γ-secretase modulator, 1‐(3',4'-dichloro‐2‐fluoro[1,1'‐biphenyl]‐4‐yl)‐cyclopropanecarboxylic acid (CHF5074), for its effects on brain β-amyloid pathology and spatial memory in a mouse model of Alzheimer's disease. The study suggests potential therapeutic applications of such compounds in Alzheimer's disease (Imbimbo et al., 2009).
Chemical Synthesis and Properties :
- Gray and Kelly (1981) explored the synthesis of low melting esters with large nematic ranges, including derivatives of 2-chloro-6-fluorophenyl cyclopropanecarboxylic acid. This work contributes to the development of materials with unique electrooptical properties (Gray & Kelly, 1981).
- Kusuyama (1979) studied the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids, including derivatives with Cl and Br substituents. This research provides insights into the acidity and electronic effects of such compounds (Kusuyama, 1979).
Biological Activity :
- Research by Tian et al. (2009) focused on the synthesis and biological activities of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives, using cyclopropanecarboxylic acid as a leading compound. Their findings indicated significant herbicidal and fungicidal activities (Tian et al., 2009).
- Issayeva et al. (2019) conducted a study on N-ethoxyethylpiperidine derivatives containing cyclopropane and fluoro-phenyl fragments, revealing their potential antimicrobial activity (Issayeva et al., 2019).
Pharmacological Evaluation :
- Bhat et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety and evaluated their anti-convulsant and anti-inflammatory activities. The study provides valuable insights into the pharmacological potential of these compounds (Bhat et al., 2016).
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid is not specified in the retrieved data. Its applications in drug development, organic synthesis, and material science suggest that it may interact with biological systems or participate in chemical reactions in a variety of ways.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHNBFOVILMVRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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